molecular formula C14H20N2O2 B1335829 Ethyl 4-benzylpiperazine-1-carboxylate CAS No. 59325-12-1

Ethyl 4-benzylpiperazine-1-carboxylate

Cat. No.: B1335829
CAS No.: 59325-12-1
M. Wt: 248.32 g/mol
InChI Key: OQCRIYCWRKAOMZ-UHFFFAOYSA-N
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Description

Ethyl 4-benzylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzylpiperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride to form benzylpiperazine. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 4-benzylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in nerve cells. By inhibiting these channels, the compound can affect neuronal excitability and has potential therapeutic applications in pain management and neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-benzylpiperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

ethyl 4-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCRIYCWRKAOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392222
Record name Ethyl 4-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59325-12-1
Record name Ethyl 4-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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